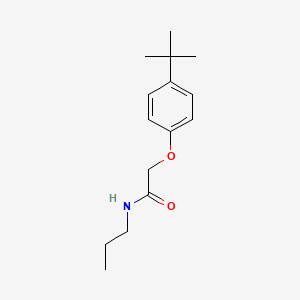
2-(4-tert-butylphenoxy)-N-propylacetamide
Katalognummer B8301452
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: PJCIQABSLPEGAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04588735
Procedure details


To 250 ml of a 1:1 mixture of toluene:tetrahydrofuran, 35.0 gm N-(n-propyl)-4-t-butylphenoxyacetamide, the product of Example 16, was added. The resulting mixture was heated to reflux and then 42.8 ml borane methylsulfide was added slowly. The reaction mixture was maintained at reflux for 48 hours at which time completion of the reaction was checked by IR spectroscopy. The reaction mixture was then cooled and 200 ml methanol was added slowly to the system. The system was then acidified by bubbling hydrogen chloride gas through it, and then heated to reflux and refluxed for 1 hour. The solvent was removed by stripping; the resulting oil was redissolved in methanol and the methanol stripped. The residue was dissolved in methylene chloride and basified with sodium hydroxide. The methylene chloride solution was then washed with water. The methylene chloride was stripped to give 31.2 gm of the N-(n-propyl)ethanolamine 4-t-butylphenylether.



[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.O1CCCC1.[CH2:13]([NH:16][C:17](=O)[CH2:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([C:26]([CH3:29])([CH3:28])[CH3:27])=[CH:22][CH:21]=1)[CH2:14][CH3:15].CSC.B>CO>[C:26]([C:23]1[CH:22]=[CH:21][C:20]([O:19][CH2:18][CH2:17][NH:16][CH2:13][CH2:14][CH3:15])=[CH:25][CH:24]=1)([CH3:29])([CH3:27])[CH3:28] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)NC(COC1=CC=C(C=C1)C(C)(C)C)=O
|
[Compound]
|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
42.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CSC.B
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was maintained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 48 hours at which time completion of the reaction
|
|
Duration
|
48 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by bubbling hydrogen chloride gas through it
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed by stripping
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting oil was redissolved in methanol
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methylene chloride and basified with sodium hydroxide
|
WASH
|
Type
|
WASH
|
|
Details
|
The methylene chloride solution was then washed with water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)OCCNCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 31.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
